SR-4370 SR-4370 SR-​4370 is an HDAC inhibitor. SR-​4370 exhibited IC50 values of 0.5 μM, 0.1 μM and 0.06 μM towards HDAC1, HDAC2 and HDAC3, resp. SR-​4370 is reported in WO 2015153516.
Brand Name: Vulcanchem
CAS No.: 1816294-67-3
VCID: VC0543816
InChI: InChI=1S/C17H18F2N2O/c1-2-3-11-20-21-17(22)13-9-7-12(8-10-13)14-5-4-6-15(18)16(14)19/h4-10,20H,2-3,11H2,1H3,(H,21,22)
SMILES: CCCCNNC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)F
Molecular Formula: C17H18F2N2O
Molecular Weight: 304.3408

SR-4370

CAS No.: 1816294-67-3

Cat. No.: VC0543816

Molecular Formula: C17H18F2N2O

Molecular Weight: 304.3408

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

SR-4370 - 1816294-67-3

Specification

CAS No. 1816294-67-3
Molecular Formula C17H18F2N2O
Molecular Weight 304.3408
IUPAC Name N'-butyl-4-(2,3-difluorophenyl)benzohydrazide
Standard InChI InChI=1S/C17H18F2N2O/c1-2-3-11-20-21-17(22)13-9-7-12(8-10-13)14-5-4-6-15(18)16(14)19/h4-10,20H,2-3,11H2,1H3,(H,21,22)
Standard InChI Key OSQKWTZHYXRTBG-UHFFFAOYSA-N
SMILES CCCCNNC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)F
Appearance Solid powder

Introduction

Chemical Properties and Structure of SR-4370

Molecular Formula and Weight

SR-4370 is defined by the molecular formula C17H18F2N2OC_{17}H_{18}F_{2}N_{2}O, which corresponds to a molecular weight of 304.33 g/mol . The structure contains two fluorine atoms attached to a biphenyl moiety, along with a hydrazide functional group that contributes to its bioactivity.

IUPAC Name and Identifiers

The IUPAC name for SR-4370 is N'-butyl-4-(2,3-difluorophenyl)benzohydrazide . It is registered under CAS number 1816294-67-3 and has a PubChem CID of 118418385 . Its structural identifiers include:

  • InChI Key: OSQKWTZHYXRTBG-UHFFFAOYSA-N

  • Canonical SMILES: O=C(C1=CC=C(C=C1)C2=CC=CC(F)=C2F)NNCCCC .

Hazard Statements and Precautionary Measures

SR-4370 is classified under hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin or eyes, as indicated by precautionary statements P261, P305, P351, and P338 .

Pharmacological Activity

Mechanism of Action

SR-4370 functions primarily as an HDAC inhibitor. HDACs are enzymes responsible for removing acetyl groups from histones, thereby regulating gene expression through chromatin remodeling. By inhibiting HDAC activity, SR-4370 promotes histone acetylation, leading to changes in gene expression that can suppress tumor growth or ameliorate other pathological conditions .

Selectivity for HDAC Isoforms

The compound exhibits selective inhibition across various HDAC isoforms with the following IC50 values:

  • HDAC1: 0.13μM0.13 \mu M

  • HDAC2: 0.58μM0.58 \mu M

  • HDAC3: 0.006μM0.006 \mu M

  • HDAC8: 2.3μM2.3 \mu M

  • HDAC6: 3.4μM3.4 \mu M .

This selectivity underscores its potency against class I HDACs (HDAC1–HDAC3), which are critical targets in cancer therapy due to their role in cell proliferation and survival.

Cytotoxicity

SR-4370 has demonstrated cytotoxic effects against breast cancer cells (MDA-MB-231) with an IC50 value of 12.6μM12.6 \mu M . These findings suggest its potential utility in oncology as part of targeted therapeutic strategies.

Cancer Therapy

The inhibition of HDACs by SR-4370 disrupts key oncogenic pathways such as androgen receptor (AR) signaling in prostate cancer cells. This disruption leads to reduced proliferation and survival of cancer cells, making SR-4370 a promising candidate for advanced cancer treatments.

Muscular Dystrophy

Recent studies have identified SR-4370 as a compound capable of rescuing muscle lesions in zebrafish models of Duchenne muscular dystrophy (DMD) . Treatment with SR-4370 improved muscle birefringence and reduced dystrophic lesions, highlighting its potential in addressing genetic muscle disorders.

Synthesis and Industrial Production

Synthetic Route

The synthesis of SR-4370 involves the preparation of 2',3'-difluoro-[1,1'-biphenyl]-4-carboxylic acid followed by its conversion to a butylhydrazide derivative. Common reagents include butylhydrazine and solvents such as DMSO and ethanol.

Reaction Conditions

Reactions are typically carried out under controlled conditions to ensure high yield and purity. Purification steps may involve crystallization or chromatography techniques.

Experimental Validation

Validation Across Multiple Sources

To address potential confirmation bias from single-source compounds, researchers have validated the effects of SR-4370 using samples from multiple vendors . Consistent improvements in muscle birefringence were observed across different experimental sites.

Dose Optimization

Optimal dosing studies have determined effective concentrations ranging from 0.1μM0.1 \mu M to 10μM10 \mu M . Lower doses were sufficient to achieve significant therapeutic effects without apparent toxicity.

Comparative Analysis

Similar Compounds

Several HDAC inhibitors share functional similarities with SR-4370:

  • Entinostat: Targets HDAC1–HDAC3; used in breast cancer therapy.

  • Vorinostat: Broad-spectrum inhibitor; approved for cutaneous T-cell lymphoma.

  • Panobinostat: Effective against multiple myeloma when combined with other treatments.

Unique Features of SR-4370

Unlike broader-spectrum inhibitors, SR-4370 exhibits high selectivity for class I HDACs with nanomolar potency. This specificity reduces off-target effects and enhances therapeutic precision.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator